molecular formula C20H18ClNO3 B1344388 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-08-4

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1344388
M. Wt: 355.8 g/mol
InChI Key: WFNOKPVMROLMPQ-UHFFFAOYSA-N
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Description

The compound of interest, 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, is a quinoline derivative, which is a class of compounds known for their aromaticity and potential biological activity. Quinoline derivatives are often explored for their pharmacological properties and are used in the design of new drugs and materials due to their structural versatility .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of oligoamides derived from 8-amino-4-isobutoxy-2-quinolinecarboxylic acid involves a multi-step process starting from 2-nitroaniline and dimethyl acetylene dicarboxylate. This process includes hydrogenations, saponifications, and amide coupling reactions to produce oligomers with different lengths . Similarly, the synthesis of isoquinoline ring systems can be achieved through the reaction of α-chloroimines with homophthalic anhydrides, leading to a variety of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their ability to form stable conformations, such as helices in the case of oligoamide foldamers. These structures are stabilized by intramolecular hydrogen bonds, which can be observed in both solid-state by X-ray diffraction and in solution by NMR spectroscopy . Additionally, the molecular structure of other quinoline-related compounds, such as furo[3,4-c]isoquinolinediones, has been elucidated using X-ray analysis, revealing information about their relative configuration and solution conformation .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The oligoamide foldamers derived from quinolinecarboxylic acid, for example, are synthesized through successive chemical reactions, including amide bond formation . The reactions of α-chloroimines with homophthalic anhydrides to form isoquinoline ring systems also exemplify the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The oligoamide foldamers exhibit remarkable thermal stability, maintaining their helical conformation even at high temperatures in deuterated DMSO . The one-dimensional hydrogen-bonded structures found in proton-transfer compounds of quinoline derivatives, such as 8-hydroxyquinoline and quinoline-2-carboxylic acid, demonstrate the importance of hydrogen bonding in determining the properties of these compounds .

Scientific Research Applications

Analytical Applications

Quinoline derivatives have been explored as analytical reagents for the gravimetric determination of metals. For instance, quinoxaline-2-carboxylic acid and its derivatives have been utilized for the precise quantification of metals such as Cu(II), Cd(II), Zn(II), and others by establishing the solubility products of their metal salts and optimal pH ranges for complete precipitation. These compounds exhibit a significant role in analytical chemistry, particularly in the metal analysis through the formation of metal complexes with distinct thermal behaviors (Dutt, Sanayal, & Nag, 1968).

Material Science and Structural Studies

Quinoline derivatives have contributed to the field of material science and structural chemistry. Aromatic δ-peptides, designed from oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, demonstrated helical structures characterized by single crystal X-ray diffraction and NMR spectroscopy. These studies offer insights into the potential of quinoline derivatives in designing novel foldamers with specific conformations for material science applications (Jiang et al., 2003).

Synthetic Chemistry

Quinoline compounds have been integral to the advancement of synthetic chemistry, providing routes to new molecular frameworks. The synthesis of quinoline derivatives, including pyranoquinoline and furoquinoline carboxylic acids, showcases the versatility of quinoline-based reactions. These synthetic pathways are valuable for creating complex heterocyclic structures with potential applications in pharmaceuticals and organic materials (Klásek et al., 2003).

Fluorescent Probes and Photophysical Studies

Quinoline derivatives are also prominent in the development of fluorescent probes for biological and chemical sensing. The synthesis and photophysical properties study of azole-quinoline-based fluorophores highlighted their application in fluorescence spectroscopy. These compounds exhibit dual emission patterns and large Stokes shifts, making them suitable for sensing and imaging applications in various polarities, demonstrating the utility of quinoline derivatives in creating sensitive fluorescent probes (Padalkar & Sekar, 2014).

properties

IUPAC Name

8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(23)24)15-7-4-8-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNOKPVMROLMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

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